molecular formula C4H5NO2 B231292 1-Phenyl-2-vinylcyclopropane CAS No. 17955-09-8

1-Phenyl-2-vinylcyclopropane

Cat. No.: B231292
CAS No.: 17955-09-8
M. Wt: 144.21 g/mol
InChI Key: OPIZCXOIOINPNM-UHFFFAOYSA-N
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Description

1-Phenyl-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a vinyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both the phenyl and vinyl groups on the cyclopropane ring imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-vinylcyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives. For instance, the reaction of styrene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, can yield this compound. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Industrial methods often focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-vinylcyclopropane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Ethyl-substituted cyclopropane

    Substitution: Nitro- or halogen-substituted phenyl derivatives

Scientific Research Applications

1-Phenyl-2-vinylcyclopropane has several applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is exploited in the synthesis of cyclopentanes and other cyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-phenyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can participate in various chemical transformations, including cycloaddition and rearrangement reactions. The compound’s reactivity is influenced by the electronic effects of the phenyl and vinyl groups, which can stabilize or destabilize certain intermediates.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopropane: Lacks the vinyl group, resulting in different reactivity and applications.

    2-Vinylcyclopropane: Lacks the phenyl group, leading to variations in chemical behavior.

    1-Phenyl-2-methylcyclopropane:

Uniqueness

1-Phenyl-2-vinylcyclopropane is unique due to the presence of both the phenyl and vinyl groups on the cyclopropane ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

(2-ethenylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-8-11(9)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIZCXOIOINPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939234
Record name (2-Ethenylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17955-09-8
Record name 1-Phenyl-2-vinylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Ethenylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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